(S)-1-Tosylazetidine-2-carboxylic acid

Chiral pool synthesis Enantiomeric excess Absolute configuration assignment

(S)-1-Tosylazetidine-2-carboxylic acid (CAS 39897-13-7) is a chiral, non-proteinogenic α-amino acid derivative featuring a four-membered azetidine ring N-protected by a p-toluenesulfonyl (tosyl) group. It belongs to the class of N-sulfonyl azetidine-2-carboxylic acids, which serve as constrained proline mimics in peptide and medicinal chemistry, as chiral auxiliaries in asymmetric catalysis, and as versatile intermediates for the synthesis of β-lactams, modified peptides, and pharmaceutically active compounds such as thrombin inhibitors and ACE inhibitors.

Molecular Formula C11H13NO4S
Molecular Weight 255.29
CAS No. 39897-13-7
Cat. No. B2708396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Tosylazetidine-2-carboxylic acid
CAS39897-13-7
Molecular FormulaC11H13NO4S
Molecular Weight255.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O
InChIInChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyPCZMDMOEFYSSGY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-Tosylazetidine-2-carboxylic Acid (CAS 39897-13-7) – Chiral Azetidine Building Block for Asymmetric Synthesis and Peptide Engineering


(S)-1-Tosylazetidine-2-carboxylic acid (CAS 39897-13-7) is a chiral, non-proteinogenic α-amino acid derivative featuring a four-membered azetidine ring N-protected by a p-toluenesulfonyl (tosyl) group [1]. It belongs to the class of N-sulfonyl azetidine-2-carboxylic acids, which serve as constrained proline mimics in peptide and medicinal chemistry, as chiral auxiliaries in asymmetric catalysis, and as versatile intermediates for the synthesis of β-lactams, modified peptides, and pharmaceutically active compounds such as thrombin inhibitors and ACE inhibitors [1]. The (S)-enantiomer (CAS 39897-13-7) is distinguishable from its (R)-counterpart (CAS 174740-80-8) by its opposite optical rotation and distinct biological recognition profile [1].

Why (S)-1-Tosylazetidine-2-carboxylic Acid Cannot Be Casually Replaced by Generic Analogs


Substituting (S)-1-tosylazetidine-2-carboxylic acid with its (R)-enantiomer, the unprotected azetidine-2-carboxylic acid, or a five-membered proline analog introduces stereochemical mismatch, altered conformational bias, or incompatible protecting-group chemistry that propagates into downstream failure [1]. The (S)-enantiomer induces opposite helical chirality in asymmetric transformations compared to the (R)-form [1], the tosyl group provides orthogonal protection relative to Boc and is removable under reductive conditions without disturbing acid-sensitive moieties, and the azetidine ring imposes a narrower φ/ψ dihedral angle distribution than proline, shifting peptide secondary structure from β-turns toward γ-turns [1]. These three differentiation axes—absolute configuration, N-protecting group, and ring size—are all encoded in the single CAS registry number 39897-13-7 and cannot be recovered by ad hoc mixing of off-the-shelf substitutes.

Quantitative Differentiation Evidence: (S)-1-Tosylazetidine-2-carboxylic Acid vs. Closest Comparators


Enantiomeric Differentiation: Opposite Optical Rotation and Distinct ee Values Between (S)- and (R)-1-Tosylazetidine-2-carboxylic Acid

The (S)-enantiomer of N-tosyl-azetidine-2-carboxylic acid methyl ester displays an optical rotation of [α]D = −144.3 (c 1.4, CHCl₃), opposite in sign and distinct in magnitude from the (R)-enantiomer [1]. The free acid (R)-enantiomer (compound 17) shows [α]D²⁵ = +148.3 (c 0.59, CHCl₃) with 95% ee, while the (S)-free acid (compound 24) has a literature value of [α]D = −154.7 (c 1, CHCl₃) with 93% ee as determined by chiral HPLC on a CHIRALPAK AD-H column [1]. These values provide a quantitative benchmark for verifying absolute configuration and optical purity of commercial or synthetic batches before use in stereoselective transformations.

Chiral pool synthesis Enantiomeric excess Absolute configuration assignment

Arndt–Eistert Homologation Yield Advantage: N-Tosylazetidine-2-carboxylic Acid vs. N-Tosylaziridine-2-carboxylic Acid

In a direct comparative study of thermal Arndt–Eistert reactions, L-N-tosyl-azetidine-2-carboxylic acid provided the corresponding diazo ketone in 82% yield, compared to 72% for the three-membered aziridine analog [1]. The final homologated (E)-α,β-unsaturated ester was obtained in 84% yield from the azetidine substrate versus 77% from the aziridine substrate [1]. Both reactions proceeded stereospecifically, retaining the original chirality, but the azetidine derivative delivered a net 10–12 percentage point yield advantage at both the diazo ketone and the final ester stages, attributed to reduced ring strain and lower propensity for competing ring-opening side reactions during the ketene intermediate stage.

Chain elongation Diazo ketone formation α,β-Unsaturated ester synthesis

Conformational Constraint Differentiation: Azetidine-2-carboxylic Acid vs. Proline as Reverse-Turn Inducers in Peptides

When incorporated at the i+1 position of model tetrapeptides, 2-alkyl-2-carboxyazetidines (Aze) preferentially induce γ-turns, whereas the homologous proline derivatives induce β-turns [1]. This shift in secondary structure arises from the narrower endocyclic N–Cα–C′ bond angle in the four-membered azetidine ring (~90°) compared to proline's five-membered pyrrolidine ring (~104°), which restricts the accessible φ/ψ dihedral angle space [1]. The tosyl-protected azetidine-2-carboxylic acid serves as a direct precursor to these constrained amino acids, enabling systematic exploration of ring-size effects on peptide conformation without altering the side-chain functionality.

Peptide engineering Reverse-turn mimetics Conformational restriction

Synthetic Efficiency: Overall Yield Comparison for Enantiodivergent Preparation of Both N-Tosyl Enantiomers

The enantiodivergent synthetic route to both enantiomers of N-tosyl-azetidine-2-carboxylic acid proceeds in seven steps from a common precursor. The (R)-enantiomer (compound 18) was obtained in 24% overall yield, while the (S)-enantiomer (compound 25) was obtained in 20.3% overall yield under identical reaction sequences [1]. This 3.7 percentage point difference reflects the diastereomeric divergence in the initial allylation step, where the syn-homoallylic amine precursor to the (R)-enantiomer is favored (~5:1 diastereomeric ratio), whereas the anti-precursor to the (S)-enantiomer is formed with lower selectivity [1]. Knowledge of this intrinsic yield differential allows procurement teams to anticipate higher cost for the (S)-enantiomer and to evaluate alternative synthetic routes if larger quantities are required.

Process chemistry Enantiodivergent synthesis Route scouting

Commercial Purity Benchmark: Reported Enantiomeric Excess vs. Vendor Chemical Purity

Commercial suppliers of (S)-1-tosylazetidine-2-carboxylic acid (CAS 39897-13-7) typically report chemical purity of ≥97% (HPLC) , which is a non-chiral purity metric that does not guarantee enantiomeric excess. The literature reports that the (S)-enantiomer obtained via enantiodivergent synthesis exhibits 93% ee, while the optimized (R)-enantiomer reaches 95% ee [1]. A procurement gap exists: a batch purchased at 97% chemical purity may have significantly lower enantiomeric purity if the synthetic route does not include a dedicated enantioenrichment step [1]. This necessitates independent chiral HPLC verification (e.g., CHIRALPAK AD-H, 20% 2-propanol/hexane) upon receipt for any application where stereochemical integrity is critical.

Quality control Vendor qualification Enantiopurity verification

High-Confidence Application Scenarios for (S)-1-Tosylazetidine-2-carboxylic Acid Based on Quantitative Evidence


Chiral Pool Synthesis of Enantiopure Azetidine-Containing Pharmaceuticals

(S)-1-Tosylazetidine-2-carboxylic acid serves as a stereodefined building block for constructing the azetidine core of thrombin inhibitors (e.g., melagatran, exenta) [1] and ACE inhibitors [1]. The validated specific rotation ([α]D ≈ −154.7, c 1, CHCl₃) [1] provides a go/no-go specification for incoming material, ensuring that downstream chiral centers are installed with the intended absolute configuration. The tosyl group remains intact through multi-step sequences and is cleaved at the final stage under reductive conditions (Na/naphthalene or SmI₂) that do not disturb other protecting groups or sensitive functionalities.

Arndt–Eistert Chain Elongation for γ,δ-Unsaturated Amino Ester Synthesis

The tosyl-protected azetidine-2-carboxylic acid delivers diazo ketone intermediates in 82% yield and final α,β-unsaturated esters in 84% yield under thermal Arndt–Eistert conditions [2], outperforming the corresponding aziridine by 10 and 7 percentage points, respectively. This yield advantage is meaningful for process-scale preparation of N-tosylaminoalkenoate building blocks, which are precursors to β-amino acids and peptidomimetics. Both steps proceed with complete retention of configuration at the C2 stereocenter [2].

Design of γ-Turn-Constrained Peptide Mimetics

When deprotected to the free azetidine-2-carboxylic acid and incorporated into peptides, the (S)-azetidine scaffold induces γ-turn secondary structures as opposed to the β-turns induced by proline [3]. This ring-size-dependent conformational bias is exploited in the rational design of peptidomimetic inhibitors, where the tighter γ-turn geometry improves complementarity to shallow binding pockets or alters proteolytic stability. The tosyl-protected form (CAS 39897-13-7) is the preferred storage and shipping form, as the free amino acid is hygroscopic and prone to dimerization.

Orthogonal Protection Strategies in Multi-Step Heterocycle Synthesis

The N-tosyl group is stable to acidic conditions that cleave N-Boc groups (e.g., TFA, HCl/dioxane) and to hydrogenolysis conditions that remove N-Cbz groups [1]. This orthogonality enables selective deprotection sequences in complex molecule synthesis where the azetidine nitrogen must remain masked while other amine functionalities are unveiled. The tosyl group is cleanly removed in a final reductive step using sodium naphthalenide or samarium(II) iodide, affording the free azetidine without racemization [1].

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